molecular formula C11H13O3- B8319746 (2-tert-butylphenyl) carbonate;tert-Butyl Phenyl Carbonate

(2-tert-butylphenyl) carbonate;tert-Butyl Phenyl Carbonate

Cat. No.: B8319746
M. Wt: 193.22 g/mol
InChI Key: JUEKBXKQPQXEMC-UHFFFAOYSA-M
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Description

(2-tert-butylphenyl) carbonate;tert-Butyl Phenyl Carbonate, also known as tert-butyl phenyl carbonate, is an organic compound with the molecular formula C11H14O3. It is a colorless to pale yellow liquid with a strong aromatic odor. This compound is used in various chemical processes and has applications in different fields, including chemistry and industry .

Preparation Methods

(2-tert-butylphenyl) carbonate;tert-Butyl Phenyl Carbonate is typically synthesized through the esterification reaction between phenol and tert-butyl chloroformate. The reaction is usually catalyzed by a base such as pyridine or triethylamine. The reaction conditions involve maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial production methods often involve the use of continuous flow microreactor systems, which provide better control over reaction conditions and improve the efficiency and yield of the product . These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.

Chemical Reactions Analysis

(2-tert-butylphenyl) carbonate;tert-Butyl Phenyl Carbonate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include acids, bases, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butylphenyl carbonate involves its ability to act as a protecting group in organic synthesis. The tert-butoxycarbonyl (Boc) group protects amines during chemical reactions, preventing unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

(2-tert-butylphenyl) carbonate;tert-Butyl Phenyl Carbonate can be compared with other similar compounds such as:

This compound is unique due to its specific reactivity and applications in organic synthesis, particularly in the protection of amines.

Properties

Molecular Formula

C11H13O3-

Molecular Weight

193.22 g/mol

IUPAC Name

(2-tert-butylphenyl) carbonate

InChI

InChI=1S/C11H14O3/c1-11(2,3)8-6-4-5-7-9(8)14-10(12)13/h4-7H,1-3H3,(H,12,13)/p-1

InChI Key

JUEKBXKQPQXEMC-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OC(=O)[O-]

Origin of Product

United States

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